molecular formula C10H19NO3 B3096873 (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate CAS No. 1290191-90-0

(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

Cat. No. B3096873
CAS RN: 1290191-90-0
M. Wt: 201.26
InChI Key: YMSRLPJZNWGMAM-YUMQZZPRSA-N
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Description

“(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 885102-33-0. It has a molecular weight of 201.27 and its molecular formula is C10H19NO3 . It’s a liquid at room temperature .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthetic Applications

Compounds like (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate often serve as key intermediates in the synthesis of more complex molecules. For example, research on the synthetic routes of various pharmaceuticals highlights the importance of similar tert-butyl and pyrrolidine derivatives in constructing complex molecular architectures. These intermediates are crucial in the development of new drugs and therapeutic agents, showcasing the versatility and utility of such compounds in synthetic chemistry Mi et al., 2015.

Antioxidant Properties

Compounds containing tert-butyl groups, similar to (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate, often exhibit significant antioxidant properties. These properties make them valuable in various applications, including materials science, food preservation, and potentially in pharmaceuticals for combating oxidative stress-related diseases Liu & Mabury, 2020.

Environmental and Biological Applications

The structural motifs present in (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate may also find applications in environmental and biological studies. For instance, similar compounds have been studied for their biodegradation potential and fate in environmental contexts, providing insights into how such chemicals interact with ecosystems and bioremediation processes Thornton et al., 2020.

Safety and Hazards

The compound has been assigned the signal word “Warning” and has hazard statements H302 and H317 . This suggests that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include wearing protective gloves and clothing, and eye and face protection .

properties

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRLPJZNWGMAM-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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